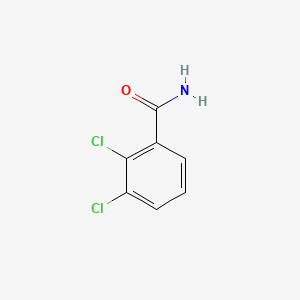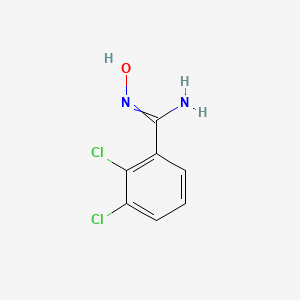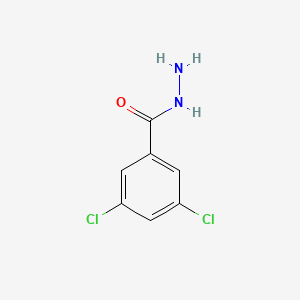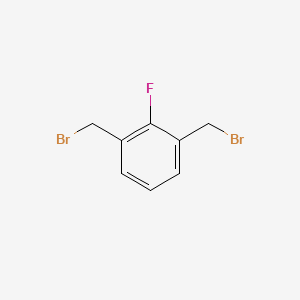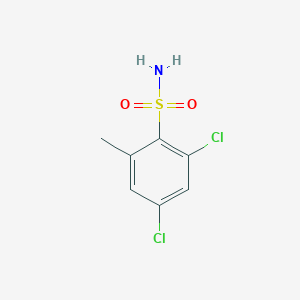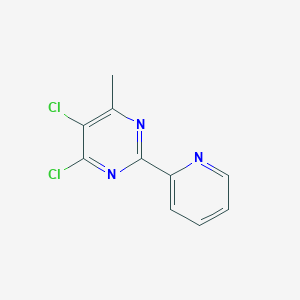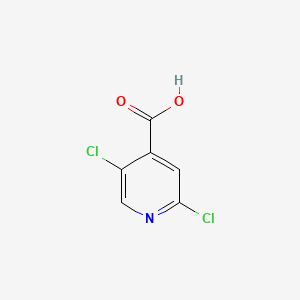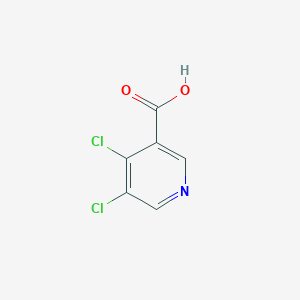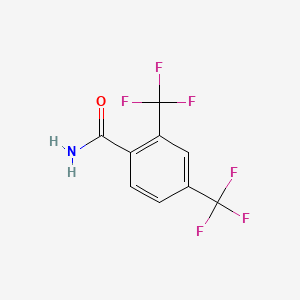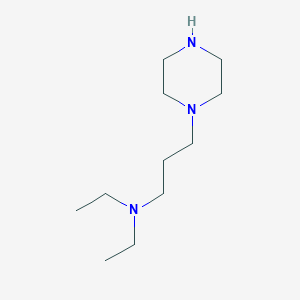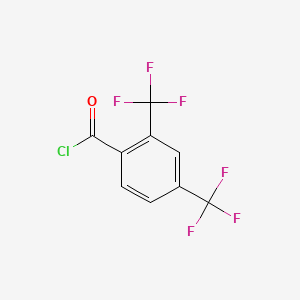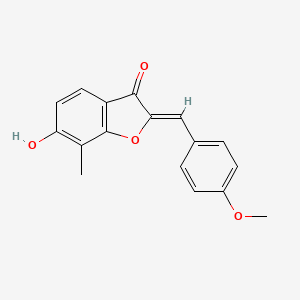
(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the reaction mechanisms.Molecular Structure Analysis
This can involve various spectroscopic methods to determine the structure of the compound, such as NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions needed for these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and various spectroscopic properties.Applications De Recherche Scientifique
Biological Applications of Benzohydrazide Derivatives
Scientific Field
Chemistry and Pharmacology
Experimental Procedures
The reaction has been carried out at various conditions. The synthesized compounds have characteristic functional groups in the molecules are confirmed through Fourier Transform Infra-Red (FTIR), Proton Nuclear Magnetic Resonance (1H-NMR) and Carbon 13 Nuclear Magnetic Resonance (13C-NMR). Mass spectrometry provides information pertaining to the structures and molecular weight of the some selected compounds .
Results or Outcomes
All the compounds were screened for their antibacterial and antifungal activity in Minimum Inhibitory Concentration (MIC) levels. The antioxidant activity of Schiff base containing benzohydrazide moiety and its derivatives were investigated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method .
Antimicrobial Activity of Metal Complexes
Scientific Field
Chemistry and Microbiology
Application Summary
Two complexes of Cu(II) and Ni(II) with the ligand N- (4-methoxybenzylidene) isonicotinohydrazide, having the formula [M(La)2]2+ (M = Cu(II) and Ni(II)) were synthesized . These complexes were evaluated for their in vitro antibacterial activity against human pathogens .
Experimental Procedures
The ligand was synthesized by the condensation of isonicotinic acid hydrazide (isoniazid) with 4- methoxybenzaldehyde (p- anisaldehyde). The complexes were characterized by FTIR, UV-Vis spectroscopy, molar conductivity, magnetic susceptibility .
Results or Outcomes
The results indicate that all complexes consist of N and O coordination with metals has better antimicrobial activity .
Antioxidant Activity of Benzohydrazide Derivatives
Experimental Procedures
The synthesized compounds were screened for their antioxidant activity using DPPH radical scavenging method .
Results or Outcomes
The results showed that these compounds have potential antioxidant activity .
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Orientations Futures
This could involve potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-14(18)8-7-13-16(19)15(21-17(10)13)9-11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHAWDQJAFDPCA-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


